molecular formula C22H23NO4 B2662210 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid CAS No. 1702969-33-2

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid

Cat. No.: B2662210
CAS No.: 1702969-33-2
M. Wt: 365.429
InChI Key: BWXDHPOWSGRCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid is a complex organic compound with a unique structure It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines or modified cyclopropyl groups .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted reactions. The compound’s molecular targets include the amine groups of amino acids and peptides, and its pathways involve the sequential addition and removal of the Fmoc group to build the desired peptide sequence .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methylcyclopropyl)propanoic acid apart is its unique cyclopropyl group, which can impart specific steric and electronic properties to the peptides synthesized using this compound. This can influence the biological activity and stability of the resulting peptides, making it a valuable tool in the development of novel therapeutics and research applications .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-methylcyclopropyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(11-12-21)22(2,19(24)25)23-20(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXDHPOWSGRCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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